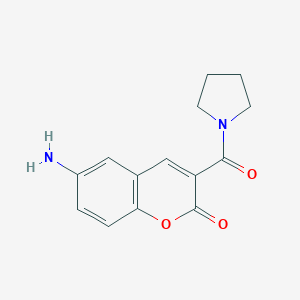
6-Amino-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological and therapeutic properties, including their use as anticoagulants, antibiotics, and anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of coumarin derivatives typically involves several well-known reactions such as the Pechmann condensation, Knoevenagel condensation, and Perkin reaction . For 6-amino-3-(1-pyrrolidinylcarbonyl)-coumarin, a common synthetic route involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate, followed by reaction with various sodium azides .
Industrial Production Methods
Industrial production of coumarin derivatives often employs green chemistry approaches, including the use of microwave or ultrasound energy to enhance reaction efficiency and reduce environmental impact . Metal-catalyzed reactions, such as Heck and Suzuki coupling, are also utilized to produce coumarin derivatives on a larger scale .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrrolidinylcarbonyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dry acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
6-Amino-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)- involves its interaction with various molecular targets and pathways. For instance, it can inhibit carbonic anhydrase enzymes, which play a role in regulating pH and ion balance in cells . Additionally, its fluorescence properties make it useful for imaging and detection applications .
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound, known for its anticoagulant properties.
Umbelliferone: A hydroxylated derivative of coumarin with antioxidant properties.
Uniqueness
6-Amino-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one is unique due to its specific structural features, which confer distinct fluorescence properties and potential biological activities . Its ability to act as a fluorescent probe and its potential therapeutic applications set it apart from other coumarin derivatives .
Properties
CAS No. |
18144-55-3 |
|---|---|
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
6-amino-3-(pyrrolidine-1-carbonyl)chromen-2-one |
InChI |
InChI=1S/C14H14N2O3/c15-10-3-4-12-9(7-10)8-11(14(18)19-12)13(17)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6,15H2 |
InChI Key |
JMMNFKYSQYCWBR-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=CC(=C3)N)OC2=O |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=CC(=C3)N)OC2=O |
Key on ui other cas no. |
18144-55-3 |
Synonyms |
6-Amino-3-(pyrrolidin-1-ylcarbonyl)coumarin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















